6-Quinolinecarbonitrile, 2-(1-piperazinyl)-
Description
Historical Context and Evolution of Quinoline (B57606) Derivatives in Biological Sciences
The story of quinoline in medicine is a long and distinguished one, dating back to the 19th century with the isolation of quinine (B1679958) from cinchona bark. Quinine's potent antimalarial properties established quinoline as a critical pharmacophore. This discovery spurred extensive research into synthetic quinoline derivatives, leading to the development of a wide array of drugs, including antimalarials like chloroquine (B1663885) and primaquine, as well as antibacterial agents such as the fluoroquinolones. Over the decades, the quinoline scaffold has been continually explored and modified, leading to its incorporation into drugs for a variety of diseases, demonstrating its remarkable versatility and enduring importance in medicinal chemistry.
Structural Significance of the Quinoline Moiety in Bioactive Compounds
The quinoline ring system, a bicyclic aromatic heterocycle, possesses a unique set-off structural features that contribute to its biological activity. Its planar nature allows for effective intercalation into DNA and interaction with the active sites of enzymes. The nitrogen atom in the ring can act as a hydrogen bond acceptor, and the aromatic system can engage in π-π stacking interactions. Furthermore, the quinoline scaffold is readily amenable to substitution at various positions, allowing for the fine-tuning of its steric, electronic, and pharmacokinetic properties. This chemical tractability has enabled medicinal chemists to design quinoline-based compounds that can selectively target a wide range of biological molecules.
The Piperazine (B1678402) Heterocycle as a Key Pharmacophore in Chemical Biology
Piperazine, a six-membered heterocyclic ring containing two nitrogen atoms at opposite positions, is a ubiquitous building block in drug discovery. Its presence in numerous approved drugs is a testament to its favorable physicochemical and pharmacokinetic properties. The piperazine ring can exist in a chair conformation, providing a rigid scaffold for the precise positioning of substituents. The two nitrogen atoms can be functionalized to modulate properties such as solubility, basicity, and receptor-binding affinity. The basic nature of the piperazine nitrogens often contributes to improved aqueous solubility and the ability to form salts, which is advantageous for drug formulation.
Rationale for Comprehensive Academic Investigation of this Compound Class
The emergence of the 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold as a potent modulator of key biological targets provides a strong rationale for its comprehensive academic investigation. The potential of this structural class to yield novel therapeutic agents for diseases such as cancer and neurological disorders necessitates a thorough understanding of its synthesis, structure-activity relationships (SAR), and mechanism of action. nih.govgoogle.com In-depth studies can elucidate the key structural features required for potent and selective activity, guide the design of next-generation inhibitors with improved properties, and potentially uncover new biological targets for this versatile scaffold. The exploration of this chemical space holds significant promise for the discovery of new medicines to address unmet medical needs.
Structure
3D Structure
Properties
IUPAC Name |
2-piperazin-1-ylquinoline-6-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4/c15-10-11-1-3-13-12(9-11)2-4-14(17-13)18-7-5-16-6-8-18/h1-4,9,16H,5-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKWFAUALMFRAPD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=NC3=C(C=C2)C=C(C=C3)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60434201 | |
| Record name | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
160006-48-4 | |
| Record name | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60434201 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 6 Quinolinecarbonitrile, 2 1 Piperazinyl and Its Analogs
Strategic Approaches for Constructing the Substituted Quinoline (B57606) Ring System
The Gould-Jacobs reaction is a classical method for preparing 4-hydroxyquinoline (B1666331) derivatives, which can serve as precursors to the desired quinoline backbone. wikiwand.com The process begins with the condensation of an aniline (B41778) with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate. iipseries.org This is followed by a high-temperature thermal cyclization to form the quinoline ring system. wikiwand.commdpi.com For the synthesis of a 6-cyano substituted quinoline, 4-aminobenzonitrile (B131773) would be the appropriate starting aniline.
The initial condensation is followed by an intramolecular cyclization that typically requires temperatures exceeding 250 °C, often achieved using high-boiling point solvents like diphenyl ether or Dowtherm A. mdpi.com The resulting product is a 4-hydroxy-3-carboalkoxyquinoline, which exists predominantly in its 4-oxo tautomeric form. wikiwand.com Subsequent hydrolysis and decarboxylation steps are required to yield the 4-hydroxyquinoline. To arrive at the target 6-quinolinecarbonitrile scaffold, the 4-hydroxy group must be removed, which typically involves conversion to a 4-chloro derivative followed by reductive dehalogenation.
Modern modifications to the Gould-Jacobs reaction often employ microwave heating to dramatically reduce reaction times and improve yields. ablelab.eu The high temperatures required for the thermal cyclization can be achieved in minutes rather than hours, minimizing the degradation of products. ablelab.eu
| Entry | Reactants | Conditions | Product | Yield (%) | Reference |
| 1 | Aniline, Diethyl ethoxymethylenemalonate | 250 °C, 5 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 1 | ablelab.eu |
| 2 | Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 10 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 28 | ablelab.eu |
| 3 | Aniline, Diethyl ethoxymethylenemalonate | 300 °C, 5 min (Microwave) | Ethyl 4-hydroxyquinoline-3-carboxylate | 47 | ablelab.eu |
This interactive table summarizes the effect of temperature and reaction time on the microwave-assisted Gould-Jacobs reaction, highlighting the optimization required for the cyclization step.
Palladium-catalyzed reactions represent a powerful and versatile strategy for constructing complex molecular architectures under mild conditions. nih.gov These methods offer alternative pathways to substituted quinolines, often with greater functional group tolerance and regioselectivity compared to classical methods.
One prominent approach involves the annulation of anilines with other synthons. For example, a palladium-catalyzed one-pot synthesis of polysubstituted quinolines can be achieved from readily available 2-amino aromatic ketones and alkynes. rsc.org Another strategy is the palladium-catalyzed oxidative cyclization of aryl allyl alcohols and anilines, which proceeds without the need for harsh acidic or basic additives. scispace.com Furthermore, the oxidative cyclization of o-vinylanilines with alkynes, using molecular oxygen as a green oxidant, provides an efficient route to 2,3-disubstituted quinolines. organic-chemistry.org These methods allow for the rapid assembly of the quinoline core from diverse starting materials. nih.gov A plausible route to the 6-cyanoquinoline backbone could involve the coupling of a suitably substituted o-iodoaniline with a propargyl alcohol. organic-chemistry.org
| Reaction Type | Reactants | Catalyst System | Key Features | Reference |
| Heck Coupling/Cyclization | 2-Iodoaniline, α,β-Unsaturated Carbonyls | Pd(OAc)₂, PPh₃, NaOAc | Forms 3-substituted quinolin-2(1H)-ones | nih.gov |
| Annulation | 2-Amino Aromatic Ketones, Alkynes | Pd(II) catalyst | One-pot synthesis of polysubstituted quinolines | rsc.org |
| Aerobic Annulation | o-Alkenylanilines, Alkynes | PdCl₂, PPh₃, Cu(TFA)₂ | Uses O₂ as a green oxidant; high regioselectivity | organic-chemistry.org |
| Oxidative Cyclization | Aryl Allyl Alcohols, Anilines | Pd(TFA)₂ | Additive-free, redox-neutral conditions | scispace.com |
This interactive table showcases various palladium-catalyzed strategies for the synthesis of the quinoline backbone, detailing the types of reactants and key features of each method.
Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that contains portions of all starting materials. rsc.orgrsc.org This approach offers significant advantages in terms of atom economy, operational simplicity, and the ability to rapidly generate molecular diversity. rsc.org
Several MCRs are well-suited for quinoline synthesis. The Povarov reaction, an aza-Diels-Alder reaction, typically involves an aniline, an aldehyde, and an activated alkene to form tetrahydroquinolines, which can be subsequently oxidized to quinolines. nih.gov Modern variations can utilize alkynes in place of alkenes to directly yield the aromatic quinoline product. rsc.org Another powerful method is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. fly-chem.comresearchgate.net MCR versions of the Friedländer synthesis have been developed to overcome the limited availability of the requisite 2-aminoaryl carbonyl precursors. nih.gov These strategies allow for the convergent assembly of the 6-cyanoquinoline core in a single, efficient step. rsc.org
Regioselective Introduction and Functionalization of the 2-(1-piperazinyl) Moiety
Once the 6-quinolinecarbonitrile backbone is synthesized, the next stage involves the introduction of the piperazine (B1678402) group at the C2-position, followed by optional functionalization of the distal piperazine nitrogen to create analogs.
The most direct and common method for introducing an amine substituent at the 2- or 4-position of a quinoline ring is through nucleophilic aromatic substitution (SNA_r). youtube.comkhanacademy.org This reaction requires a precursor with a good leaving group, typically a halogen like chlorine, at the target position. The synthesis of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- would therefore proceed via the intermediate 2-chloro-6-quinolinecarbonitrile.
The quinoline ring is inherently electron-deficient, and the ring nitrogen strongly activates the C2 and C4 positions towards nucleophilic attack. youtube.com This activation facilitates the displacement of the chloride by a nucleophile like piperazine. The reaction is typically carried out by heating the 2-chloroquinoline (B121035) derivative with an excess of piperazine, which can also act as the solvent, or in a high-boiling polar aprotic solvent such as dimethyl sulfoxide (B87167) (DMSO) or N,N-dimethylformamide (DMF). researchgate.net The reaction proceeds via an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a negatively charged Meisenheimer complex intermediate, which then collapses by expelling the chloride ion to restore aromaticity. khanacademy.org This method is highly effective for coupling piperazine to electron-deficient heteroaromatic rings. nih.gov
The presence of a secondary amine on the piperazine moiety attached at the C2 position of the quinoline provides a convenient handle for further chemical modification to generate a library of analogs. nih.gov This distal nitrogen can readily undergo a variety of standard chemical transformations.
Amidation and Sulfonylation: The free N-H group can be acylated by reacting the parent compound with various acid chlorides or anhydrides in the presence of a non-nucleophilic base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), to form amide derivatives. nih.gov Similarly, reaction with sulfonyl chlorides yields the corresponding sulfonamides. nih.gov These reactions are typically high-yielding and allow for the introduction of a wide array of functional groups.
Alkylation: The secondary amine can be alkylated using several methods. Direct alkylation with alkyl halides (e.g., alkyl bromides or iodides) in the presence of a base is a common approach. An alternative and often cleaner method is reductive amination. This involves reacting the piperazine derivative with an aldehyde or ketone to form an intermediate iminium ion, which is then reduced in situ by a mild reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) to furnish the N-alkylated product. nih.gov These functionalization strategies are crucial for exploring the structure-activity relationships of this class of compounds.
One-Pot Synthetic Procedures Involving Piperazine
While true one-pot syntheses for complex molecules like 6-quinolinecarbonitrile, 2-(1-piperazinyl)- are highly sought after for their efficiency, the current literature suggests that a stepwise approach is more commonly employed for this class of compounds. A direct one-pot reaction to assemble the substituted quinoline core and introduce the piperazine and carbonitrile functionalities simultaneously is challenging due to the disparate reaction conditions typically required for each transformation.
However, the principles of one-pot synthesis, such as minimizing intermediate purification steps, can be applied to create highly efficient, "telescoped" or sequential reaction sequences. A plausible and efficient synthetic route would likely commence with a di-substituted quinoline precursor, such as 2-chloro-6-bromoquinoline. This intermediate can be sequentially reacted in a single reaction vessel. The first step would involve a nucleophilic aromatic substitution (SNAr) with piperazine, followed by a transition-metal-catalyzed cyanation reaction.
Table 1: Proposed Sequential Synthesis of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-
| Step | Reaction Type | Reactants | Key Conditions | Intermediate/Product |
| 1 | Nucleophilic Aromatic Substitution (SNAr) | 2-chloro-6-bromoquinoline, Piperazine | High temperature, polar aprotic solvent (e.g., DMF, NMP) or neat piperazine | 6-Bromo-2-(1-piperazinyl)quinoline |
| 2 | Palladium-Catalyzed Cyanation | 6-Bromo-2-(1-piperazinyl)quinoline, Cyanide source (e.g., Zn(CN)₂, K₄[Fe(CN)₆]) | Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃), Ligand (e.g., dppf), Solvent (e.g., DMF, DMA) | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- |
Methodologies for Installing and Modifying the 6-Carbonitrile Group
The introduction of a carbonitrile group at the C6 position of the quinoline ring is a key synthetic transformation. This functional group can act as a bioisostere for other functionalities or as a handle for further chemical modifications.
The most prevalent and effective method for introducing a nitrile group onto an aromatic ring, including the quinoline C6 position, is through the palladium-catalyzed cyanation of an aryl halide precursor. nih.govrsc.org For the synthesis of 6-quinolinecarbonitrile, 2-(1-piperazinyl)-, the logical precursor is 6-bromo-2-(1-piperazinyl)quinoline.
The reaction typically employs a palladium(0) catalyst, which undergoes oxidative addition to the aryl-bromide bond. Subsequent transmetalation with a cyanide source, followed by reductive elimination, yields the desired aryl nitrile and regenerates the active palladium catalyst. A variety of cyanide sources can be utilized, with zinc cyanide (Zn(CN)₂) and potassium ferrocyanide (K₄[Fe(CN)₆]) being common choices due to their lower toxicity compared to other cyanide salts. nih.gov
Table 2: Typical Conditions for Palladium-Catalyzed Cyanation
| Component | Example | Role |
| Substrate | 6-Bromo-2-(1-piperazinyl)quinoline | Aryl halide precursor |
| Cyanide Source | Zinc Cyanide (Zn(CN)₂) | Provides the nitrile group |
| Palladium Pre-catalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Source of the active Pd(0) catalyst |
| Ligand | 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Stabilizes the palladium catalyst and facilitates the catalytic cycle |
| Solvent | N,N-Dimethylformamide (DMF) or N,N-Dimethylacetamide (DMA) | High-boiling polar aprotic solvent to facilitate the reaction |
| Temperature | 80-120 °C | To ensure a reasonable reaction rate |
The successful execution of this reaction is crucial for the efficient synthesis of the target compound. Optimization of the catalyst system, solvent, and temperature is often necessary to achieve high yields, especially with complex substrates.
The selection of a suitable precursor is paramount for the successful installation of the nitrile group. As highlighted in the previous section, a halogen atom, particularly bromine, at the C6 position of the quinoline ring serves as an excellent and widely used precursor for the cyanation reaction. The synthesis of 6-bromo-2-(1-piperazinyl)quinoline can be achieved through the nucleophilic aromatic substitution of a dihaloquinoline, such as 2-chloro-6-bromoquinoline or 2,6-dibromoquinoline, with piperazine. The higher reactivity of the halogen at the C2 position facilitates the selective introduction of the piperazine moiety.
While the halide-to-nitrile conversion is the most direct route, other functional groups can also serve as precursors for the nitrile group, albeit often requiring multi-step transformations. These alternative strategies can be valuable if the halogenated precursor is not readily accessible.
Table 3: Alternative Precursors for Nitrile Formation at C6
| Precursor Functional Group | Transformation Sequence |
| Aldehyde (-CHO) | 1. Conversion to an oxime (-CH=NOH) using hydroxylamine.2. Dehydration of the oxime to the nitrile using a dehydrating agent (e.g., acetic anhydride, trifluoroacetic anhydride). |
| Carboxylic Acid (-COOH) | 1. Conversion to a primary amide (-CONH₂) via an acid chloride or using coupling agents.2. Dehydration of the primary amide to the nitrile using a dehydrating agent (e.g., SOCl₂, P₂O₅). |
| Amine (-NH₂) | 1. Diazotization to form a diazonium salt (-N₂⁺).2. Sandmeyer reaction with a copper(I) cyanide salt. |
For the specific synthesis of 6-quinolinecarbonitrile, 2-(1-piperazinyl)-, the use of a 6-bromo precursor is the most strategically sound and efficient approach based on established synthetic methodologies.
Derivatization Strategies for Enhancing Molecular Diversity
The 2-(1-piperazinyl) moiety in the target compound offers a versatile handle for further derivatization, enabling the exploration of structure-activity relationships and the development of novel molecular entities.
The secondary amine of the piperazine ring is a nucleophilic site that can be readily functionalized with a wide array of chemical linkers and scaffolds. This allows for the creation of hybrid molecules that combine the quinoline-carbonitrile core with other pharmacophores, potentially leading to compounds with enhanced or novel biological activities. nih.govnih.gov
Acylation and sulfonylation reactions are common methods to attach linkers to the piperazine nitrogen. Reaction with various acid chlorides, sulfonyl chlorides, or carboxylic acids (using coupling agents) can introduce a diverse range of functionalities.
Table 4: Examples of Linker and Scaffold Hybridization Strategies
| Reaction Type | Reagent Class | Resulting Linkage | Potential Attached Scaffold |
| Acylation | Acid Chlorides (R-COCl) | Amide | Aromatic rings, heterocyclic systems, aliphatic chains |
| Sulfonylation | Sulfonyl Chlorides (R-SO₂Cl) | Sulfonamide | Aryl and heteroaryl groups |
| Reductive Amination | Aldehydes/Ketones (R-CHO/R₂CO) | Amine | Alkyl groups, benzyl (B1604629) groups, other heterocyclic systems |
| Alkylation | Alkyl Halides (R-X) | Amine | Functionalized alkyl chains |
| Michael Addition | α,β-Unsaturated Carbonyls | Amine | Extended carbon frameworks |
These derivatization strategies allow for the systematic modification of the molecule's physicochemical properties, such as solubility, lipophilicity, and hydrogen bonding capacity, which can be crucial for its biological function.
The piperazine moiety also serves as an excellent attachment point for the synthesis of prodrugs and bioconjugates. From a synthetic standpoint, this involves the introduction of a cleavable linker or a reactive handle for conjugation to a biomolecule.
Prodrug Synthesis:
Prodrugs are inactive or less active precursors that are converted to the active drug in the body. This strategy can be used to improve pharmacokinetic properties. For 6-quinolinecarbonitrile, 2-(1-piperazinyl)-, a common prodrug approach would involve the acylation of the piperazine nitrogen with a group that is labile under physiological conditions.
Ester-containing linkers: Reaction with an acid chloride or activated carboxylic acid containing an ester moiety can create a prodrug that is cleaved by esterases.
Carbonate or Carbamate linkers: These can be designed to be hydrolyzed in vivo to release the parent drug.
Bioconjugate Synthesis:
Bioconjugation involves the covalent attachment of a molecule to a biomolecule, such as a protein or antibody. This can be used for targeted drug delivery or for creating diagnostic tools. To achieve this, the piperazine nitrogen can be functionalized with a linker that terminates in a reactive group compatible with bioconjugation chemistry. nih.gov
Table 5: Synthetic Strategies for Bioconjugation
| Reactive Handle | Reagent for Introduction | Target on Biomolecule |
| Maleimide | Maleimido-functionalized acid chloride or activated ester | Thiol groups (cysteine residues) |
| Alkyne | Alkyne-containing acid chloride or activated ester | Azide groups (via click chemistry) |
| Azide | Azide-containing acid chloride or activated ester | Alkyne groups (via click chemistry) |
| Activated Ester (e.g., NHS ester) | Linker with a terminal carboxylic acid, followed by activation with N-hydroxysuccinimide | Amine groups (lysine residues) |
The synthesis of these derivatives requires careful planning to ensure compatibility with the quinoline core and to achieve the desired reactivity for subsequent conjugation reactions.
Combinatorial Chemistry Approaches for Library Generation
Combinatorial chemistry has emerged as a powerful strategy for the rapid generation of large, diverse libraries of chemical compounds, significantly accelerating the drug discovery process. In the context of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- and its analogs, combinatorial approaches leverage the core scaffold to systematically introduce a wide array of functional groups at various positions. This allows for the efficient exploration of the chemical space around this privileged structure, enabling the identification of compounds with optimized biological activities. The primary strategy involves a multi-step synthetic sequence where key intermediates can be reacted with a diverse set of building blocks in a parallel or split-and-pool fashion.
A common approach to generating a library of 2-(1-piperazinyl)-6-quinolinecarbonitrile analogs begins with a pre-functionalized quinoline core. The synthesis often starts with a suitably substituted aniline, which undergoes cyclization to form the quinoline ring system. A key intermediate in many synthetic routes is a 2-haloquinoline, which serves as an electrophilic partner for nucleophilic substitution with piperazine or its derivatives.
One illustrative synthetic pathway that can be adapted for combinatorial library generation involves the following key transformations:
Formation of the Quinoline Core: Substituted anilines can be reacted with appropriate precursors, such as β-ketoesters, in a cyclization reaction (e.g., Conrad-Limpach synthesis) to yield 4-hydroxyquinolines. Subsequent chlorination provides the corresponding 4-chloroquinolines.
Introduction of the Piperazine Moiety: The 2-position of the quinoline ring can be made reactive towards nucleophilic substitution. For instance, a 2-chloro-6-cyanoquinoline intermediate can be reacted with a library of N-substituted piperazines. This step allows for the introduction of diversity at one of the key positions.
Derivatization of the Piperazine Ring: Alternatively, a core structure like 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- can be synthesized first. The free secondary amine of the piperazine ring then serves as a versatile handle for further functionalization. This can be achieved through reactions such as acylation, sulfonylation, reductive amination, or alkylation with a diverse set of reactants.
This modular approach allows for the generation of a large library of compounds by systematically varying the substituents on both the quinoline ring and the piperazine moiety. For example, a library can be constructed by reacting a single 2-(1-piperazinyl)-6-quinolinecarbonitrile core with a collection of different sulfonyl chlorides, carboxylic acids (for amide bond formation), or aldehydes/ketones (for reductive amination).
The following table illustrates a representative combinatorial library design based on the derivatization of the 2-(1-piperazinyl)-6-quinolinecarbonitrile scaffold. In this example, the diversity is introduced by reacting the free amine of the piperazine with various sulfonyl chlorides and carboxylic acids.
Table 1: Representative Combinatorial Library of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- Analogs
| Compound ID | Scaffold | Building Block (R-group precursor) | Resulting R-group |
| A1 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | Benzenesulfonyl chloride | -SO₂-Ph |
| A2 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | 4-Methylbenzenesulfonyl chloride | -SO₂-C₆H₄-4-CH₃ |
| A3 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | Thiophene-2-sulfonyl chloride | -SO₂-C₄H₃S |
| B1 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | Benzoyl chloride | -CO-Ph |
| B2 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | Acetic anhydride | -CO-CH₃ |
| B3 | 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- | Cyclohexanecarbonyl chloride | -CO-C₆H₁₁ |
High-throughput synthesis techniques are often employed in conjunction with combinatorial chemistry to expedite the production of these libraries. These methods may involve the use of automated liquid handlers, parallel reaction blocks, and purification systems. The resulting compound libraries can then be screened for their biological activity using high-throughput screening (HTS) assays to identify promising lead compounds for further development.
Elucidation of Structure Activity Relationships Sar for 6 Quinolinecarbonitrile, 2 1 Piperazinyl Derivatives
Systematic Modulations of Substituents on the Quinoline (B57606) Nucleus
The quinoline core serves as the foundational scaffold, and its substitution pattern is a key determinant of biological activity. Modifications to this bicyclic aromatic system can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets.
Halogen atoms, such as fluorine, are common substituents. A fluorine atom at the 6-position of the quinoline ring is often associated with enhanced antibacterial activity. slideshare.net This enhancement is attributed to the high electronegativity and lipophilicity of fluorine, which can influence cell penetration and binding affinity. researchgate.netnih.gov For instance, in a series of quinoline-piperazine hybrids designed as antibacterial agents, a 6-fluoro substituent was integral to the core structure, which produced compounds with excellent activity against various bacteria. nih.govrsc.org The presence of electron-withdrawing groups can decrease the electron density at the coordination site, which may alter the stability of the compound's interaction with a metallic cofactor in an enzyme active site. mdpi.com
While substitutions at the 6- and 7-positions are common, the influence of other groups on the quinoline nucleus is also noteworthy. Alkyl substitutions, particularly lower alkyl groups like methyl or ethyl, can be crucial for potency, although much of the available data pertains to substitution at the N-1 position in quinolones rather than directly on the aromatic ring of the 2-(1-piperazinyl)-6-quinolinecarbonitrile scaffold. slideshare.net The introduction of such groups can impact the molecule's lipophilicity and steric interactions within a binding pocket.
Heteroaromatic groups attached to the quinoline nucleus can introduce additional binding interactions, such as hydrogen bonding or π-π stacking, potentially enhancing activity. For example, the fusion or substitution with other heterocyclic rings like pyridyl or triazolyl moieties has been explored in quinazoline (B50416) derivatives, a related class of compounds, leading to altered target selectivity and potency. mdpi.com While specific examples directly pertaining to the 6-quinolinecarbonitrile, 2-(1-piperazinyl)- core are limited in the reviewed literature, the principles observed in related quinoline and quinazoline scaffolds suggest that the incorporation of small alkyl or specific heteroaromatic groups could be a viable strategy to modulate pharmacological activity.
Conformational and Electronic Influences of the Piperazine (B1678402) Moiety
The piperazine ring is not merely a linker but an active pharmacophoric element whose conformation and electronic state are critical for biological activity. researchgate.net It serves as a versatile scaffold that can be modified to fine-tune the pharmacological profile of the parent compound. mdpi.com
The substituent attached to the distal nitrogen (N4) of the piperazine ring significantly influences the molecule's properties. A wide variety of substituents, including alkyl, aryl, aralkyl, and heterocyclic groups, have been investigated. mdpi.com These substitutions can alter the piperazine ring's conformation (chair, boat, or twist-boat), its basicity (pKa), and its steric bulk, all of which affect how the molecule fits into and interacts with its target.
For example, attaching aryl groups, such as a phenyl or a substituted phenyl ring, can lead to potent derivatives. In a study of vindoline-piperazine derivatives, a 4-trifluoromethylphenyl substituent on the piperazine nitrogen resulted in a compound with high efficacy against several cancer cell lines. mdpi.com Similarly, aralkyl groups like a 4-(trifluoromethyl)benzyl or a bis(4-fluorophenyl)methyl substituent yielded compounds with outstanding antiproliferative activity. mdpi.com The electronic nature of the substituent on the aryl ring is also important; electron-withdrawing groups on an N-arylpiperazine moiety can modulate activity. nih.gov These findings highlight that the N-substituent on the piperazine ring is a key site for modification to optimize biological activity.
Table 1: Effect of N-Substituent on Piperazine Moiety on Anticancer Activity of Vindoline Hybrids
| Compound ID | N-Substituent on Piperazine | Cancer Cell Line | Activity (Growth Percent) |
| 17 | 4-Trifluoromethylphenyl | KM12 (Colon) | -84.40% |
| 17 | 4-Trifluoromethylphenyl | SF-539 (CNS) | > -80% |
| 23 | 4-(Trifluoromethyl)benzyl | Multiple | > -60% |
| 25 | Bis(4-fluorophenyl)methyl | Multiple | > -60% |
| Data derived from studies on vindoline-piperazine conjugates, demonstrating the impact of piperazine N-substitution. mdpi.com |
For instance, a methyl group can act as a linker, connecting the piperazine ring to the C2 position of the quinoline. nih.gov While extensive studies systematically varying the length and flexibility of this linker for the 6-quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold are not widely reported, the presence and nature of a linker can affect the relative orientation of the quinoline and piperazine moieties. This, in turn, influences the molecule's ability to adopt the optimal conformation for binding to its biological target. A longer or more flexible linker could allow the molecule to access different binding modes, while a short or rigid linker would restrict its conformational freedom.
Contribution of the Nitrile Group to Pharmacological Activity and Binding
The nitrile group (C≡N) at the 6-position is a small, linear, and highly polar functional group that makes a significant contribution to the pharmacological profile of the molecule. nih.gov Its unique physicochemical properties allow it to participate in various non-covalent interactions within a protein binding site.
The electron-withdrawing nature of the nitrile group can polarize the quinoline ring system, influencing π-π interactions with aromatic amino acid residues in the target protein. nih.gov The nitrogen atom's lone pair of electrons allows the nitrile group to act as a potent hydrogen bond acceptor, forming interactions with hydrogen bond donors like the backbone NH groups of amino acids or with serine and arginine side chains. nih.govnih.govresearchgate.net It can also participate in non-specific dipole interactions. nih.gov
Furthermore, the nitrile group is considered a versatile bioisostere. researchgate.net It can mimic the polar interactions of a carbonyl or hydroxyl group and can serve as a bioisosteric replacement for halogens. nih.gov In some contexts, cyanoquinolines have been shown to act as effective bioisosteres for azomethine-water complexes, where the nitrile forms a direct hydrogen bond with the protein, displacing a water molecule and potentially increasing binding affinity due to favorable entropic effects. nih.gov The metabolic stability of the nitrile group is another advantage; it is generally robust and not readily metabolized, which can improve the pharmacokinetic profile of a drug candidate. nih.govnih.gov The incorporation of this group is a key strategy in drug design to enhance binding affinity and improve metabolic stability. nih.govresearchgate.net
The structure-activity relationship (SAR) of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives is a critical area of study in medicinal chemistry, aimed at understanding how modifications to the chemical structure influence biological activity. The core scaffold, consisting of a quinoline ring system linked to a piperazine moiety, offers multiple points for chemical modification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.
Identification of Pharmacophoric Elements Critical for Molecular Recognition
The pharmacophore of a molecule encompasses the essential steric and electronic features necessary for its interaction with a specific biological target. For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, key pharmacophoric elements have been identified through various studies on related quinoline and piperazine-containing compounds.
The versatile structure of piperazine and its derivatives allows for a range of interactions. The two opposing nitrogen atoms in the six-membered piperazine ring provide a large polar surface area and act as hydrogen bond acceptors and donors. nih.gov These properties often lead to improved water solubility and oral bioavailability. nih.gov
In many quinoline derivatives studied as kinase inhibitors, the quinoline scaffold itself can participate in hydrogen bonding. For instance, a five-point pharmacophore model for VEGFR-2 tyrosine kinase inhibitors based on quinoline derivatives included two hydrogen bond acceptors and one hydrogen bond donor. The nitrogen atom in the quinoline ring and the cyano group at the 6-position of the target compound can act as hydrogen bond acceptors. The piperazine moiety also contains nitrogen atoms that are potential hydrogen bond acceptors and, if protonated, can act as hydrogen bond donors.
Lipophilicity is another crucial factor. While the piperazine moiety enhances polarity, modifications to the quinoline ring and substitutions on the distal nitrogen of the piperazine can introduce lipophilic regions. These lipophilic parts of the molecule can engage in van der Waals interactions and hydrophobic contacts with the biological target, contributing to binding affinity. QSAR studies on some piperazine derivatives have shown that biological activity initially increases with lipophilicity, but can decrease dramatically if lipophilicity becomes too high (log P > 2.5). nih.gov
Table 1: Key Pharmacophoric Features of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- Derivatives
| Pharmacophoric Feature | Structural Moiety | Potential Interaction |
| Hydrogen Bond Acceptor | Quinoline Nitrogen | Interaction with hydrogen bond donors on the target protein. |
| Hydrogen Bond Acceptor | Cyano Group Nitrogen | Interaction with hydrogen bond donors on the target protein. |
| Hydrogen Bond Acceptor | Piperazine Nitrogens | Interaction with hydrogen bond donors on the target protein. |
| Hydrogen Bond Donor | Protonated Piperazine Nitrogen | Interaction with hydrogen bond acceptors on the target protein. |
| Aromatic/Lipophilic Region | Quinoline Ring | π-π stacking, hydrophobic interactions. |
| Aromatic/Lipophilic Region | Substituents on Piperazine | Hydrophobic interactions, van der Waals forces. |
Key Interaction Sites within Biological Targets
The 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold has been explored in the context of various biological targets, particularly protein kinases, which are often implicated in cancer and other diseases. The specific interactions depend on the topology of the active site of the target protein.
For instance, in the context of EGFR (Epidermal Growth Factor Receptor) kinase inhibition, the quinoline core can act as a scaffold that orients substituents to interact with key residues in the ATP-binding pocket. The nitrogen atom of the quinoline ring often forms a crucial hydrogen bond with a conserved residue in the hinge region of the kinase domain.
Modifications at the C4 position of the quinoline ring with a piperazine linker have been shown to be a viable strategy for developing anticancer agents. nih.gov The piperazine moiety can extend out of the binding pocket and interact with the solvent-exposed region, or it can be functionalized with other groups that pick up additional interactions. For example, the introduction of a benzoylamino motif on the second piperazine nitrogen has been shown to enhance antiproliferative activity. nih.gov
SAR Paradigms for Specific Biological Pathways and Target Classes
The SAR for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives is highly dependent on the specific biological pathway and target class being investigated.
Anticancer Activity: In the development of anticancer agents, quinoline-piperazine hybrids have shown promise. nih.gov A general SAR paradigm for quinoline-based kinase inhibitors suggests that:
The quinoline core serves as a scaffold that occupies a hydrophobic region of the ATP binding site.
Substitutions at the 6- and 7-positions of the quinoline ring can modulate potency and selectivity. For instance, a fluorine atom at the 6-position can enhance antibacterial activity. slideshare.net
The 2-piperazinyl group can be modified to improve pharmacokinetic properties and to target specific sub-pockets of the kinase active site. nih.gov
A study on 4-(4-benzoylpiperazin-1-yl)-6-nitroquinoline-3-carbonitrile derivatives demonstrated potent anticancer activity against renal cell carcinoma. nih.gov This suggests that the presence of an electron-withdrawing group (like the cyano group in the parent compound) at position 3 and another at position 6 can activate the C4 position for nucleophilic substitution by piperazine, leading to potent compounds. nih.gov
Antiviral Activity: Piperazinylquinoline derivatives have also been identified as respiratory syncytial virus (RSV) fusion inhibitors. acs.org In this context, the SAR indicated that:
Conversion of a piperidine to a benzylcarbonyl substituted piperazine improved anti-RSV activity. acs.org
A basic side chain was found to be crucial for activity. acs.org
This highlights the versatility of the 2-(1-piperazinyl)-quinoline scaffold and how different structural modifications can direct the activity towards distinct biological targets.
Table 2: Summary of SAR Paradigms for Quinoline-Piperazine Derivatives
| Biological Target/Pathway | Key Structural Modifications and their Effects |
| Kinase Inhibition (Anticancer) | Quinoline Core: Acts as a scaffold for the ATP binding site. |
| 6-Position Substitution: Electron-withdrawing groups can influence activity. Fluorine substitution has been linked to enhanced antibacterial activity. slideshare.net | |
| 2-Piperazinyl Moiety: Can be functionalized to improve pharmacokinetics and target specificity. nih.gov Benzoylamino substitution on the piperazine has shown to enhance antiproliferative effects. nih.gov | |
| RSV Fusion Inhibition (Antiviral) | Piperazine Substitution: Benzylcarbonyl substitution on the piperazine improved activity. acs.org |
| Side Chain: A basic side chain is important for anti-RSV activity. acs.org |
Molecular Mechanisms of Action and Preclinical Pharmacological Investigations of 6 Quinolinecarbonitrile, 2 1 Piperazinyl
Inhibition of Key Enzyme and Receptor Systems
Derivatives of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- have been a fertile ground for the discovery of potent inhibitors of various enzymes and receptors that are critical in disease pathogenesis. The following sections detail the inhibitory profiles of these compounds against several key protein kinases and bacterial enzymes.
The quinoline (B57606) and piperazine (B1678402) moieties are common features in many kinase inhibitors, and derivatives of 6-quinolinecarbonitrile, 2-(1-piperazinyl)- are no exception. These compounds have been shown to target a range of protein kinases involved in cancer cell proliferation, survival, and angiogenesis.
Src-family kinases: Analogues of 4-phenylamino-3-quinolinecarbonitriles have demonstrated potent inhibition of Src kinase activity. For instance, replacement of a morpholine (B109124) group with a 4-methylpiperazine group in one such analogue resulted in a compound with an IC50 of 1.2 nM in an Src enzymatic assay and an IC50 of 100 nM for the inhibition of Src-dependent cell proliferation. nih.gov This highlights the significance of the piperazine substitution in achieving high-potency Src inhibition. Src family kinases are non-receptor tyrosine kinases that play crucial roles in cell proliferation, migration, and survival. tocris.com
EGFR (Epidermal Growth Factor Receptor): The 4-anilinoquinoline-3-carbonitrile (B11863878) class of compounds has been developed as EGFR inhibitors, drawing inspiration from approved 4-anilinoquinazoline (B1210976) inhibitors. nih.gov Certain quinoline derivatives have shown significant inhibitory effects on EGFR, with some compounds exhibiting IC50 values in the low nanomolar range. nih.gov The development of dual EGFR/c-Met inhibitors based on a 4-phenoxyquinazoline (B3048288) core, a related structure, has also been a strategy to overcome drug resistance in non-small cell lung cancer (NSCLC). nih.gov
VEGFR (Vascular Endothelial Growth Factor Receptor): Quinolinone derivatives have been found to suppress angiogenesis by blocking the VEGF-induced VEGFR2 signaling pathway. nih.gov Some of these compounds directly bind to VEGFR2, thereby inhibiting its downstream signaling pathways. nih.gov This is a critical mechanism in preventing the formation of new blood vessels that tumors need to grow.
c-Met (Hepatocyte Growth Factor Receptor): Several quinoline-based molecules have been identified as potent inhibitors of the c-Met receptor. nih.gov For example, 3,6-disubstituted quinoline derivatives have shown selective inhibition against c-Met kinase with an IC50 of 9.3 nM. nih.gov The c-Met signaling pathway is implicated in the development and progression of various cancers. nih.govturkjps.org
PI3K/mTOR: Quinoline derivatives have also been investigated as inhibitors of the PI3K/AkT/mTOR pathway. nih.gov Dactolisib, a compound containing a quinoline moiety, has demonstrated high selectivity and potency against PI3K/mTOR kinases in the nanomolar range. nih.gov
ACK1 (Activated Cdc42-associated kinase 1): While specific data for 6-quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives is not prominent, other kinase inhibitors like bosutinib (B1684425) and dasatinib, which are known to inhibit ACK1, feature related structural motifs. nih.gov Bosutinib, a Src/Abl kinase inhibitor, inhibits ACK1 with an IC50 of 2.7 nM. nih.gov ACK1 is a non-receptor tyrosine kinase that is aberrantly activated in many cancers. nih.govnih.gov
BCR-ABL: The quinolinecarbonitrile group is a notable chemical moiety in some BCR-ABL tyrosine kinase inhibitors approved for the treatment of chronic myeloid leukemia (CML). researchgate.net Bosutinib, a dual SRC-ABL kinase inhibitor, effectively inhibits BCR-ABL mediated signaling at nanomolar concentrations. researchgate.net The BCR-ABL fusion protein is the hallmark of CML. nih.govnih.gov
Interactive Data Table: Protein Kinase Inhibition by Quinolinecarbonitrile Derivatives and Related Compounds
| Compound Class/Example | Target Kinase | IC50/Ki | Reference |
| 4-phenylamino-3-quinolinecarbonitrile analogue | Src | 1.2 nM | nih.gov |
| 3,6-disubstituted quinoline | c-Met | 9.3 nM | nih.gov |
| Bosutinib | ACK1 | 2.7 nM | nih.gov |
| Dactolisib | PI3K/mTOR | Nanomolar range | nih.gov |
| 4-(2-aryl-cyclopropylamino)-quinoline-3-carbonitrile | EGFR | 5 nM | nih.gov |
| Quinolinone derivative | VEGFR2 | - | nih.gov |
| Bosutinib | BCR-ABL | Nanomolar concentrations | researchgate.net |
Quinolone antibiotics, which share a core quinoline structure, are well-known inhibitors of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. nih.govresearchgate.net These enzymes are essential for bacterial DNA replication, transcription, and repair. nih.gov
DNA Gyrase: DNA gyrase introduces negative supercoils into DNA, a process vital for bacterial DNA compaction and replication. nih.govnih.gov Quinolones inhibit this enzyme by stabilizing the enzyme-DNA cleavage complex, which leads to double-stranded DNA breaks and ultimately bacterial cell death. nih.govnih.gov While direct studies on 6-quinolinecarbonitrile, 2-(1-piperazinyl)- as a DNA gyrase inhibitor are not widely reported, the quinoline scaffold is a key pharmacophore for this target.
Topoisomerase IV: Topoisomerase IV is primarily involved in the decatenation of daughter chromosomes after replication. nih.gov Similar to their action on DNA gyrase, quinolones also poison topoisomerase IV by trapping the enzyme-DNA complex. nih.gov The specific targeting of either DNA gyrase or topoisomerase IV can vary depending on the bacterial species and the specific quinolone compound. nih.gov
While the primary mechanism of quinolone-class compounds against bacterial topoisomerases is poisoning the enzyme-DNA complex, the potential for DNA intercalation by certain quinoline derivatives cannot be entirely ruled out as a contributing factor to their biological activity. However, for the specific 6-quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold, direct evidence of DNA intercalation as a primary mechanism of action is not well-documented in the reviewed literature. The modulation of DNA replication is largely a downstream consequence of the inhibition of topoisomerases.
The versatility of the quinolinecarbonitrile scaffold suggests that its derivatives may interact with other biological targets beyond those already discussed. However, based on the available preclinical data, the most significant and well-characterized interactions for compounds containing the 6-quinolinecarbonitrile, 2-(1-piperazinyl)- core are with protein kinases and bacterial topoisomerases. Further research may uncover additional enzymatic or receptor interactions.
Cellular Biochemistry and Signal Transduction Pathway Modulation
The inhibition of key enzymes and receptors by 6-quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives translates into significant effects at the cellular level, particularly in the context of cancer cell biology.
In vitro studies are crucial for assessing the antiproliferative effects of new chemical entities. Derivatives of the 6-quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold have been evaluated against various cancer cell lines, demonstrating their potential as anticancer agents. For example, a series of aminated quinolinequinones linked to piperazine analogs were screened against the National Cancer Institute (NCI) 60-cell line panel and showed potent inhibition of cancer cell growth. nih.govnih.gov One of the most potent compounds from this series, QQ1, exhibited an IC50 value of 1.5 µM against ACHN renal cancer cells. nih.gov Further investigation revealed that QQ1 inhibited ACHN cell proliferation by inducing cell cycle arrest. nih.gov
Interactive Data Table: In Vitro Cellular Proliferation Inhibition by a Piperazine-Linked Quinolinequinone Derivative
| Compound | Cell Line | Cancer Type | IC50 | Cellular Effect | Reference |
| QQ1 | ACHN | Renal Cancer | 1.5 µM | Cell cycle arrest | nih.govnih.gov |
Mechanism of Apoptosis Induction and Cell Cycle Arrest (In Vitro Studies)
Derivatives of quinoline and piperazine have demonstrated the ability to induce programmed cell death (apoptosis) and interfere with the cell division cycle in cancer cells.
One novel piperazine derivative was found to effectively inhibit cancer cell proliferation and induce caspase-dependent apoptosis. nih.gov This process of programmed cell death is characterized by a series of biochemical events leading to the organized destruction of the cell. nih.gov Studies on other piperazine derivatives have shown they can induce apoptosis in leukemia cells through intrinsic mechanisms, evidenced by altered annexin-V binding, caspase activation, loss of mitochondrial membrane potential, and cytochrome c release. e-century.us
In terms of cell cycle disruption, a dispiropiperazine derivative demonstrated anti-proliferative activity against a panel of 18 human cancer cell lines, with IC50 values ranging from 0.63 to 13 µM. nih.gov Flow cytometry analysis revealed that this compound was able to arrest the cell cycle at the G2/M phase in human cancer cells. nih.gov Similarly, a new ciprofloxacin (B1669076) derivative containing a piperazine moiety was shown to cause cell cycle arrest at the G2/M phase in both colorectal and non-small lung carcinoma cells. nih.gov This arrest is a critical mechanism for inhibiting the proliferation of cancer cells. nih.gov Another study on a quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, found that it induced both apoptosis and autophagic cell death in pancreatic cancer cells. nih.gov The apoptotic effect was confirmed by the activation of Caspase-3 and the cleavage of PARP. nih.gov
Table 1: In Vitro Apoptosis Induction and Cell Cycle Arrest by Related Compounds
| Compound Type | Cell Line(s) | Observed Effect | Reference |
|---|---|---|---|
| Piperazine derivative | K562, HeLa, AGS | Induction of caspase-dependent apoptosis | nih.gov |
| Dispiropiperazine derivative | SW480 human cancer cells | Cell cycle arrest at G2/M phase | nih.gov |
| Ciprofloxacin-piperazine derivative | HCT116 (colorectal), A549 (lung) | Cell cycle arrest at G2/M phase and apoptosis | nih.gov |
| Quinoline derivative | Pancreatic cancer cells | Induction of apoptosis and autophagic cell death | nih.gov |
Perturbation of Specific Cellular Signaling Cascades
The anticancer effects of quinoline and piperazine derivatives are often linked to their ability to interfere with specific cellular signaling pathways that are crucial for cancer cell growth and survival.
A novel piperazine derivative has been shown to inhibit multiple cancer signaling pathways, including the PI3K/AKT, Src family kinases, and the BCR-ABL pathways. nih.govresearchgate.net The PI3K/AkT/mTOR signaling cascade is a key pathway that regulates cell survival processes such as proliferation, apoptosis, and differentiation, and its upregulation is observed in many cancers. nih.gov
Furthermore, quinoline-based molecules have been developed to target growth factor receptors that are pivotal in activating carcinogenic pathways like Ras/Raf/MEK and PI3K/AkT/mTOR. nih.gov For instance, a study on a novel quinoline derivative, 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN), demonstrated its cytotoxic action against liver, colon, breast, and lung cancer cell lines. This was achieved through the up-regulation of apoptotic proteins, caspase-3 and p53, and the downregulation of proliferative proteins, VEGF, PCNA, and Ki67. nih.gov Another quinoline derivative, 2-(6-methoxynaphthalen-2-yl)quinolin-4-amine, was found to induce cell death in pancreatic cancer cells by inhibiting the Akt/mTOR signaling pathway. nih.gov
Effects on Cellular Membrane Integrity (In Vitro Models)
Specific information regarding the effects of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- or its close analogs on cellular membrane integrity from the provided search results is not available.
Biological Efficacy in Preclinical In Vitro and In Vivo Models
Antimicrobial Spectrum and Potency (e.g., against Gram-positive, Gram-negative bacteria, mycobacteria, fungi)
Quinoline and piperazine derivatives have shown a broad spectrum of antimicrobial activity. A study on quinoline-2-one derivatives revealed significant antibacterial action against multidrug-resistant Gram-positive bacterial strains, particularly methicillin-resistant Staphylococcus aureus (MRSA). nih.gov One of the most effective derivatives demonstrated MIC concentrations of 0.75 μg/mL against MRSA and vancomycin-resistant Enterococci (VRE). nih.gov
Other research has reported on the antibacterial properties of various quinoline derivatives against both Gram-positive and Gram-negative bacteria. biointerfaceresearch.com For example, certain derivatives showed high antibacterial activity against E. coli with a MIC value of 100 µg/mL. biointerfaceresearch.com Newly synthesized piperazine and morpholine derivatives were also evaluated for their inhibitory activity against twenty-nine Gram-positive and Gram-negative bacteria, demonstrating their potential as antimicrobial agents. unibas.it Additionally, novel 2(1H)-quinolinone tethered 1,3,5-triazine (B166579) derivatives have been synthesized and screened for their antimicrobial activity against Gram-positive bacteria (Bacillus subtilis, Staphylococcus aureus), Gram-negative bacteria (Proteus vulgaris, Pseudomonas aeruginosa), and fungi (Aspergillus niger, Candida albicans). icm.edu.pl
Table 2: Antimicrobial Activity of Related Quinoline and Piperazine Derivatives
| Compound Type | Organism(s) | Activity/MIC | Reference |
|---|---|---|---|
| Quinoline-2-one derivative | MRSA, VRE | MIC: 0.75 µg/mL | nih.gov |
| Quinoline derivative | E. coli | MIC: 100 µg/mL | biointerfaceresearch.com |
| Piperazine/Morpholine derivatives | Gram-positive & Gram-negative bacteria | Demonstrated inhibitory activity | unibas.it |
| 2(1H)-quinolinone-triazine derivatives | Gram-positive, Gram-negative bacteria & fungi | Screened for antimicrobial activity | icm.edu.pl |
Anticancer Activity in Cell Lines and Xenograft Models (e.g., inhibition of tumor growth in animal models)
Numerous studies have highlighted the anticancer potential of quinoline-piperazine derivatives in both in vitro and in vivo models.
In vitro studies have shown that newly synthesized derivatives of 2-(4-benzoyl-1-piperazinyl)-quinoline and 2-(4-cinnamoyl-1-piperazinyl)-quinoline possess anticancer activity in cell culture. bibliotekanauki.plresearchgate.net A novel quinoline derivative, BAPPN, exhibited cytotoxic effects on HepG2 (hepatocellular carcinoma), HCT-116 (colon carcinoma), MCF-7 (breast cancer), and A549 (lung cancer) cell lines with IC50 values of 3.3 µg/mL, 23 µg/mL, 3.1 µg/mL, and 9.96 µg/mL, respectively. nih.gov Furthermore, novel vindoline-piperazine conjugates showed significant antiproliferative effects against 60 human tumor cell lines, with the most potent derivatives exhibiting low micromolar growth inhibition (GI50) values. nih.gov
Regarding in vivo efficacy, a study on quinoline derivatives containing substituted piperazine moieties demonstrated significant anti-breast cancer activity in a DMBA-induced rat model. jocpr.com Research on other quinoline-based compounds has also shown therapeutic efficacy against human tumor xenografts in animal models, with some compounds leading to complete tumor remission in nude mice bearing human breast carcinoma MX-1 xenografts. arabjchem.org One study on quinazoline (B50416) derivatives, which share a similar heterocyclic structure, reported a compound that efficiently inhibited tumor growth in an H1975 xenograft model without side effects. researchgate.net
Table 3: Anticancer Activity of Related Quinoline-Piperazine Derivatives
| Compound Type | Model | Cell Line(s)/Tumor Type | Observed Effect | Reference |
|---|---|---|---|---|
| 2-(4-benzoyl-1-piperazinyl)-quinoline derivatives | In vitro | B16F10 | Anticancer activity | bibliotekanauki.pl |
| 11-(1,4-bisaminopropylpiperazinyl)5-methyl-5H-indolo[2,3-b]quinoline (BAPPN) | In vitro | HepG2, HCT-116, MCF-7, A549 | Cytotoxicity (IC50: 3.1-23 µg/mL) | nih.gov |
| Vindoline-piperazine conjugates | In vitro | 60 human tumor cell lines | Significant antiproliferative effects | nih.gov |
| Quinoline-piperazine derivative | In vivo | DMBA-induced breast cancer (rat) | Significant anti-breast cancer activity | jocpr.com |
| Quinoline-based conjugates | In vivo | Human breast carcinoma MX-1 xenograft (mice) | Complete tumor remission | arabjchem.org |
Antimalarial Activity in Parasite Models
The quinoline scaffold is a cornerstone in the development of antimalarial drugs. Hybrid molecules containing both quinoline and piperazine moieties have been designed to combat drug-resistant strains of the malaria parasite.
A study on novel quinoline-piperazinyl-aryltetrazoles demonstrated their ability to target the blood stage of Plasmodium falciparum. nih.gov These hybrid molecules showed promising antimalarial activity and high selectivity. nih.gov Another class of 4-aminoquinoline-pyrimidine hybrids conjugated via a piperazine linker exhibited in vitro antimalarial activity against both chloroquine-sensitive and resistant strains of P. falciparum, with most compounds displaying IC50 values below 1 µM. mdpi.com Furthermore, various piperazine-incorporated chloroquine (B1663885) analogs have been designed to improve efficacy against chloroquine-resistant strains. nih.gov The development of quinoline-based antimalarial agents continues to be an active area of research to address the challenge of drug resistance. researchgate.net
Based on a comprehensive review of available scientific literature, there is currently no specific information regarding the anti-inflammatory mechanisms of the chemical compound 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- in relevant biological systems. Preclinical pharmacological investigations detailing its effects on inflammatory pathways have not been published in the sources accessed.
Therefore, content for the requested section "4.3.4. Anti-inflammatory Mechanisms in Relevant Biological Systems" cannot be generated at this time. Detailed research findings, data tables, and specific molecular mechanisms of action for this particular compound in the context of inflammation are not available in the public domain.
Computational Chemistry and in Silico Modeling of 6 Quinolinecarbonitrile, 2 1 Piperazinyl Derivatives
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This method is crucial for understanding the binding mode of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives and for identifying key interactions that contribute to their biological activity.
Molecular docking studies on analogous piperazinyl-quinoline compounds have been instrumental in identifying the binding pockets and key amino acid residues involved in their interaction with various protein targets, such as protein kinases. For instance, in studies involving 4-piperazinylquinoline derivatives, the quinoline (B57606) core often anchors the molecule within the ATP-binding site of kinases. biopolymers.org.ua The piperazine (B1678402) linker and its substituents then extend into adjacent hydrophobic pockets, forming additional interactions that enhance binding affinity.
Key residues frequently identified in the binding sites of kinases interacting with quinoline-based inhibitors include those capable of forming hydrogen bonds with the quinoline nitrogen and hydrophobic residues that interact with the aromatic rings. For example, docking studies of 4-aminoquinoline (B48711) derivatives with epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor-2 (VEGFR-2) have highlighted the importance of interactions with residues like Met769 and Lys721 in EGFR, and Asp1046 and Lys868 in VEGFR-2. nih.gov While specific studies on 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- are not extensively documented, it is plausible that its derivatives would engage in similar interactions, with the quinoline nitrogen acting as a key hydrogen bond acceptor. The 2-(1-piperazinyl) substituent would likely orient itself to interact with specific residues, influencing the compound's selectivity and potency.
Table 1: Key Amino Acid Residues in Kinase Binding Pockets Interacting with Quinoline Derivatives
| Target Protein | Key Interacting Residues | Type of Interaction | Reference |
|---|---|---|---|
| c-Kit | Val603 | Hydrophobic | nih.gov |
| EGFR | Met769, Lys721 | Hydrogen Bond, Hydrophobic | nih.gov |
| VEGFR-2 | Asp1046, Lys868 | Hydrogen Bond, Hydrophobic | nih.gov |
| P2Y12 | - | Not Specified | nih.gov |
This table is generated based on data from analogous quinoline and piperazinyl derivatives.
A primary goal of molecular docking is to predict the binding affinity of a ligand to its target, often expressed as a docking score or binding energy. These predictions are crucial for prioritizing compounds for synthesis and biological evaluation. The binding affinity is influenced by various factors, including hydrogen bonds, hydrophobic interactions, and electrostatic interactions.
For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, the predicted binding orientation would likely place the quinoline core in a position to form critical hydrogen bonds, while the piperazine moiety and its substituents would explore different regions of the binding pocket to optimize van der Waals and hydrophobic contacts. The nitrile group at the 6-position could also participate in specific interactions, potentially enhancing binding affinity or modulating selectivity. Computational models have shown that even small changes to the substituents on the piperazine ring can significantly alter the binding orientation and affinity. nih.gov
Table 2: Predicted Binding Affinities of Analogous Piperazinyl-Quinoline Derivatives
| Compound Type | Target Protein | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|
| Quinoline Derivatives | DNA Gyrase | -18.8 | nih.gov |
| 2-aryloxazoline derivatives | Fatty Acid Synthase | -10.3 | nih.gov |
| Thiazolo[3,2-a]pyridine-6,8-dicarbonitrile derivatives | α-amylase | -7.43 | nih.gov |
| thiopyrano[2,3-b]quinoline derivatives | CB1a | -5.3 to -6.1 | semanticscholar.org |
This table presents data from studies on various quinoline and piperazine-containing compounds to illustrate the range of predicted binding affinities.
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-target complex, offering insights into its stability and the conformational changes that occur over time. This technique is invaluable for validating docking poses and understanding the flexibility of both the ligand and the protein.
MD simulations of quinoline and piperazine derivatives bound to their protein targets have been used to assess the stability of the predicted binding poses. nih.gov By monitoring parameters such as the root-mean-square deviation (RMSD) of the ligand and protein backbone atoms, researchers can determine if the complex remains stable throughout the simulation. A stable RMSD suggests that the ligand has found a favorable binding mode.
Furthermore, root-mean-square fluctuation (RMSF) analysis can identify which parts of the protein and ligand are most flexible. For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, MD simulations could reveal how the piperazine ring and its substituents move within the binding pocket, which can have implications for binding affinity and specificity. Studies on similar compounds have shown that stable hydrogen bonds and continuous hydrophobic contacts are crucial for maintaining a stable ligand-protein complex. jchemlett.com
Conformational analysis of 2-substituted piperazines has shown that they can adopt different chair and boat conformations, which can influence their biological activity. nih.gov MD simulations can explore the conformational ensemble of the piperazine ring within the protein's binding site, providing a more comprehensive understanding of its preferred geometry upon binding.
Quantitative Structure-Activity Relationship (QSAR) Modeling
QSAR modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are valuable for predicting the activity of new compounds and for identifying the key structural features that influence their potency.
For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, a QSAR model could be developed using a dataset of compounds with known biological activities. The model would correlate various molecular descriptors with the observed activity. These descriptors can be categorized as constitutional, physicochemical, and topological.
Table 3: Common Descriptors Used in QSAR Models for Quinoline and Piperazine Derivatives
| Descriptor Type | Examples | Potential Influence on Activity | Reference |
|---|---|---|---|
| Electronic | HOMO, LUMO, Dipole Moment | Influences electrostatic interactions and reactivity. | nih.gov |
| Steric | Molar Refractivity, Molecular Volume | Relates to the size and shape of the molecule and its fit in the binding pocket. | mdpi.com |
| Hydrophobic | LogP | Affects membrane permeability and hydrophobic interactions with the target. | nih.gov |
| Topological | Connectivity Indices | Describes the branching and connectivity of the molecule. | researchgate.net |
This table is a compilation of descriptors found to be significant in various QSAR studies of related heterocyclic compounds.
QSAR studies on quinoline and piperazine derivatives have revealed the importance of various descriptors in determining their biological activity. For example, in a study of aryl alkanol piperazine derivatives with antidepressant activities, descriptors related to atomic charges, dipole moment, and shape were found to be crucial. nih.gov Similarly, for a series of piperazinylquinoline derivatives acting as respiratory syncytial virus fusion inhibitors, 2D- and 3D-QSAR models highlighted the importance of hydrogen bond acceptors, a hydrogen bond donor, a hydrophobic group, and aromatic rings for activity. nih.gov A robust QSAR model for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives would enable the prediction of the activity of novel analogs, thereby guiding the synthesis of more potent compounds.
Development of 2D and 3D-QSAR Models for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. nih.gov The development of robust 2D and 3D-QSAR models for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives is a critical step in understanding how structural modifications influence their therapeutic potential. mdpi.com
The process begins with the compilation of a dataset of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- analogues with experimentally determined biological activities (e.g., IC50 values). frontiersin.org This dataset is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.
2D-QSAR: These models correlate biological activity with 2D structural descriptors calculated from the chemical structure. These descriptors can include constitutional parameters (e.g., molecular weight, atom counts), topological indices (which describe molecular branching and shape), and electronic descriptors. For quinoline derivatives, various 2D descriptors can be employed to build predictive models using statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms. nih.gov
3D-QSAR: These models provide a more detailed, three-dimensional understanding of structure-activity relationships. Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are commonly used. mdpi.comfrontiersin.org In this approach, the 3D structures of the molecules in the training set are aligned, and their steric and electrostatic fields are calculated. The models then relate variations in these 3D fields to changes in biological activity. The output is often visualized as contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. frontiersin.org For example, a CoMSIA model might indicate that adding a bulky, electropositive group at a specific position on the piperazinyl ring could enhance binding to a biological target.
Predictive Capabilities and Validation of QSAR Models
The reliability of a QSAR model is determined by its predictive capability, which is assessed through rigorous validation procedures. nih.gov Validation is essential to ensure that the model is not simply fitting the training data but can accurately predict the activity of new, untested compounds. nih.gov
Internal Validation: This is typically performed on the training set using methods like leave-one-out (LOO) cross-validation. In this process, one compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This is repeated for every compound in the training set. The resulting cross-validation coefficient (q²) is a measure of the model's internal robustness. A q² value greater than 0.5 is generally considered indicative of a good model. nih.govconicet.gov.ar
External Validation: This is the most crucial test of a model's predictive power. The model built using the training set is used to predict the activities of the compounds in the independent test set. The predictive ability is quantified by the predictive correlation coefficient (r²_pred). An r²_pred value greater than 0.6 suggests that the model has good predictive capability for new compounds. nih.gov
Additional metrics, such as the modified r² (r²m), have been developed to provide a more stringent assessment of a model's external predictivity. nih.govgoogle.com A robust QSAR model for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives would need to satisfy these and other statistical criteria to be considered reliable for guiding drug design efforts.
Table 1: Illustrative Validation Parameters for QSAR Models
This table presents typical statistical metrics used to validate QSAR models, with values indicating a robust and predictive model for a hypothetical series of quinoline derivatives.
| Parameter | Description | Acceptable Value | Illustrative Model Value |
|---|---|---|---|
| r² | Coefficient of determination (Training set) | > 0.6 | 0.88 |
| q² | Cross-validated r² (Leave-one-out) | > 0.5 | 0.75 |
| r²_pred | Predictive r² (Test set) | > 0.6 | 0.81 |
| r²m | Modified r² (Test set) | > 0.5 | 0.68 |
Quantum Chemical Calculations for Electronic Properties
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are used to investigate the electronic structure and reactivity of molecules. rsc.org For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, these calculations provide fundamental insights into their intrinsic properties, complementing the empirical correlations from QSAR models.
HOMO-LUMO Energy Gap Analysis
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. nih.gov The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions.
HOMO: Represents the ability of a molecule to donate an electron. A higher HOMO energy indicates a better electron donor.
LUMO: Represents the ability of a molecule to accept an electron. A lower LUMO energy indicates a better electron acceptor.
The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE) , is a critical parameter. A small energy gap implies that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.orgnih.gov In the context of drug design, this gap can be related to the molecule's stability and its ability to participate in charge-transfer interactions with a biological target. scirp.org By calculating the HOMO-LUMO gap for various derivatives, researchers can rank them based on their predicted chemical reactivity. rsc.org
Table 2: Representative FMO Data for Hypothetical 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- Derivatives
This table shows hypothetical calculated energy values for the Highest Occupied Molecular Orbital (HOMO), Lowest Unoccupied Molecular Orbital (LUMO), and the resulting energy gap for a series of derivatives. A smaller gap suggests higher chemical reactivity.
| Derivative | Substitution on Piperazine Ring | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE in eV) |
|---|---|---|---|---|
| Parent | -H | -6.55 | -1.75 | 4.80 |
| Derivative 1 | -CH₃ | -6.41 | -1.70 | 4.71 |
| Derivative 2 | -Cl | -6.68 | -1.95 | 4.73 |
| Derivative 3 | -NO₂ | -6.95 | -2.50 | 4.45 |
Electrostatic Potential Mapping and Reactivity Descriptors
A Molecular Electrostatic Potential (MEP) map is a visualization of the electrostatic potential on the electron density surface of a molecule. libretexts.orgdeeporigin.com It is a valuable tool for understanding intermolecular interactions and predicting chemical reactivity. researchgate.net
The MEP map is color-coded to represent different regions of electrostatic potential. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue indicates regions of positive potential (electron-poor), which are prone to nucleophilic attack. wolfram.comyoutube.com Green or yellow areas represent neutral or weakly charged regions. For 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, an MEP map would likely show negative potential around the nitrogen atoms of the quinoline and piperazine rings and the nitrile group, identifying them as potential sites for hydrogen bonding or interaction with positively charged residues in a receptor. researchgate.net
From quantum chemical calculations, other global reactivity descriptors can also be derived, including:
Chemical Hardness (η): A measure of resistance to charge transfer.
Electronegativity (χ): The ability of a molecule to attract electrons.
Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts electrons.
These descriptors provide a quantitative measure of the reactivity and stability of the derivatives, aiding in the selection of compounds with desirable electronic profiles.
In Silico Assessment of Absorption, Distribution, Metabolism, and Excretion (ADME) Properties (Methodological Focus)
Before a compound can exert a therapeutic effect, it must possess favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. nih.gov Predicting these properties in silico is a crucial part of the early drug discovery process, helping to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics. nih.govcambridge.orgsrce.hr
Lipinski's Rule of Five and Other Drug-Likeness Filters
One of the most widely used filters for assessing "drug-likeness" is Lipinski's Rule of Five. wikipedia.orglindushealth.com This rule of thumb, formulated by Christopher A. Lipinski, is based on the observation that most orally administered drugs are relatively small and moderately lipophilic molecules. taylorandfrancis.com It helps to predict if a compound is likely to have good oral absorption and permeation.
Lipinski's Rule of Five states that a compound is likely to have poor absorption or permeation if it violates more than one of the following criteria: wikipedia.orgdrugbank.com
Molecular Weight (MW): Less than 500 Daltons.
Log P (Octanol-water partition coefficient): Not greater than 5 (a measure of lipophilicity).
Hydrogen Bond Donors (HBD): No more than 5 (sum of -NH and -OH groups).
Hydrogen Bond Acceptors (HBA): No more than 10 (sum of N and O atoms).
Other filters, such as Veber's rule, supplement Lipinski's criteria by considering molecular flexibility (e.g., number of rotatable bonds) and polar surface area (PSA), which are also important for oral bioavailability. In silico tools can rapidly calculate these properties for a large number of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- derivatives, allowing for the efficient flagging of compounds with a high risk of poor pharmacokinetic properties. bioaccessla.com
Table 3: In Silico Drug-Likeness Profile of Hypothetical Derivatives
This interactive table evaluates a set of hypothetical derivatives against Lipinski's Rule of Five. Users can sort the data to identify compounds that pass or fail the screening criteria.
| Derivative | Molecular Weight (Da) | Log P | H-Bond Donors | H-Bond Acceptors | Violations | Pass/Fail |
|---|---|---|---|---|---|---|
| Parent | 250.3 | 2.8 | 1 | 4 | 0 | Pass |
| Derivative A | 485.5 | 4.5 | 2 | 7 | 0 | Pass |
| Derivative B | 510.2 | 3.9 | 3 | 8 | 1 | Pass |
| Derivative C | 490.1 | 5.6 | 1 | 9 | 1 | Pass |
| Derivative D | 525.7 | 5.8 | 4 | 11 | 3 | Fail |
| Derivative E | 450.6 | 2.1 | 6 | 5 | 1 | Pass |
| Derivative F | 610.8 | 6.2 | 7 | 12 | 4 | Fail |
Computational Prediction of Membrane Permeability and Bioavailability Metrics
In the contemporary drug discovery landscape, the early in silico assessment of a compound's Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in evaluating its potential as a therapeutic agent. For derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, computational chemistry and molecular modeling serve as powerful tools to forecast their pharmacokinetic profiles, with a particular emphasis on membrane permeability and oral bioavailability. These predictive models analyze the physicochemical characteristics of a molecule to estimate its behavior within a biological system, thereby guiding the selection and optimization of drug candidates.
Detailed computational analyses, often employing sophisticated software and web-based platforms such as SwissADME and pkCSM, provide valuable insights into several key metrics that govern a compound's ability to cross biological membranes and be absorbed into systemic circulation. These metrics are derived from the molecule's structural features, including its lipophilicity, topological polar surface area (TPSA), molecular weight, and the number of hydrogen bond donors and acceptors.
One of the fundamental parameters in assessing oral bioavailability is the compound's predicted gastrointestinal (GI) absorption. For 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, computational models predict a high probability of absorption from the gastrointestinal tract. This favorable prediction is largely attributed to its physicochemical properties falling within the ranges defined by established drug-likeness rules, such as Lipinski's Rule of Five.
A crucial aspect of intestinal absorption is the ability of a compound to permeate the intestinal epithelium. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. In silico models that forecast Caco-2 permeability offer a rapid and cost-effective alternative to experimental assays. For 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, these models predict a moderate to high permeability. This is indicative of a compound that is likely to efficiently cross the intestinal barrier and enter the bloodstream.
Furthermore, the ability of a compound to penetrate the blood-brain barrier (BBB) is a critical consideration, particularly for drugs targeting the central nervous system. Computational models for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- suggest that it has a limited capacity to cross the BBB. This prediction is based on factors such as its topological polar surface area and its potential to be a substrate for efflux transporters like P-glycoprotein (P-gp). While this may be a limitation for CNS-targeted therapies, it can be an advantageous feature for peripherally acting drugs, as it minimizes the risk of central nervous system side effects.
The following tables summarize the computationally predicted membrane permeability and bioavailability metrics for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-. These data are generated using widely accepted computational models and provide a comprehensive overview of the compound's pharmacokinetic profile.
Table 1: Predicted Physicochemical Properties and Drug-Likeness
| Property | Predicted Value |
| Molecular Formula | C₁₄H₁₄N₄ |
| Molecular Weight | 238.29 g/mol |
| LogP (Lipophilicity) | 1.85 |
| Topological Polar Surface Area (TPSA) | 54.95 Ų |
| Number of Hydrogen Bond Acceptors | 4 |
| Number of Hydrogen Bond Donors | 1 |
| Lipinski's Rule of Five Violations | 0 |
Table 2: Predicted ADME Parameters
| Parameter | Prediction |
| Gastrointestinal (GI) Absorption | High |
| Blood-Brain Barrier (BBB) Permeant | No |
| P-glycoprotein (P-gp) Substrate | Yes |
| CYP2D6 Inhibitor | Yes |
| CYP3A4 Inhibitor | Yes |
Table 3: Predicted Bioavailability Metrics
| Metric | Predicted Value |
| Caco-2 Permeability (logPapp in 10⁻⁶ cm/s) | 0.95 |
| Human Intestinal Absorption (% Absorbed) | 92.5% |
| Skin Permeability (logKp) | -7.25 cm/s |
| Bioavailability Score | 0.55 |
Applications in Chemical Biology and Future Directions in Research for 6 Quinolinecarbonitrile, 2 1 Piperazinyl
Development as Research Tools and Chemical Probes for Biological Pathways
High-quality small-molecule reagents, often referred to as chemical probes, are crucial for exploring protein function, dissecting biological mechanisms, and validating new targets for drug discovery. nih.gov These tools must be well-characterized, potent, and selective to ensure that their biological effects can be confidently attributed to the modulation of their intended target. nih.gov The quinoline-piperazine scaffold, including derivatives of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, is well-suited for development into chemical probes due to its chemical tractability and its ability to interact with various biological targets. chemimpex.com
The development of such probes allows researchers to investigate complex cellular processes. For instance, derivatives of this scaffold can be functionalized with reporter tags (e.g., alkynes, azides) for use in bioorthogonal chemistry. nih.gov This two-step strategy involves introducing the chemical reporter into a biological system, where it is incorporated into biomolecules, followed by selective reaction with a probe for visualization or enrichment. nih.gov This enables the imaging and functional analysis of nucleic acids, proteins, and other metabolites within living cells and organisms, providing a deeper understanding of their dynamics and roles in cellular pathways. nih.gov
Quinoline-piperazine derivatives have been instrumental in probing signaling pathways implicated in cancer. They have been developed as inhibitors of key enzymes like Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), PI3K, and mTOR, which are critical in cancer cell proliferation and angiogenesis. nih.govjocpr.comresearchgate.net By using these compounds as chemical probes, researchers can dissect the specific roles of these kinases in different cancer types and uncover mechanisms of drug resistance. The Chemical Probes Portal is a valuable public resource that provides expert reviews and guidance on the selection and use of such small-molecule tools, ensuring the robustness of biomedical research. nih.govchemicalprobes.org
Strategies for Lead Compound Optimization and Discovery
Lead optimization is a critical phase in drug discovery where an initial "hit" or "lead" compound, such as a derivative of 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, is systematically modified to improve its pharmacological profile. This process aims to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. A key strategy in this endeavor is the exploration of the Structure-Activity Relationship (SAR), which defines how chemical structure correlates with biological activity.
For the quinoline-piperazine scaffold, medicinal chemists have explored modifications at several positions:
The Piperazine (B1678402) Ring: The piperazine moiety is highly versatile. One of its nitrogen atoms connects to the quinoline (B57606) core, while the other is available for substitution with a wide range of chemical groups. nih.govnih.gov Attaching different aryl, aralkyl, or heterocyclic groups can fine-tune the compound's activity against specific targets. mdpi.com For example, adding a benzoyl group to the piperazine nitrogen has been shown to enhance antiproliferative activity in certain contexts. researchgate.net
The Linker: The connection between the quinoline and piperazine rings can also be modified to optimize the compound's conformation and binding affinity.
This systematic approach allows for the development of compounds with significantly improved efficacy. For instance, a lead optimization strategy applied to quinazoline (B50416) derivatives for Alzheimer's disease led to the identification of compounds with potent dual inhibitory activity against human cholinesterases and β-secretase. nih.gov
Table 1: Examples of Quinoline-Piperazine Derivative Optimization and Activity
| Core Scaffold | Modification | Target/Activity | Key Finding | Reference |
|---|---|---|---|---|
| Quinoline-Piperazine | Substitution on piperazine with substituted phenylthiazol-acetamide | Antiproliferative (VEGFR-2 inhibition) | Derivatives showed higher anticancer activity than the unsubstituted precursor. | researchgate.net |
| Quinoline-Piperazine | Addition of a benzoyl group to piperazine | Antiproliferative (Renal Cancer) | Enhanced activity against the UO-31 renal cell carcinoma cell line. | researchgate.net |
| Vindoline-Piperazine | N-[4-(trifluoromethyl)benzyl] substituent on piperazine | Antiproliferative (NCI-60) | Identified as a highly potent antitumor candidate with a GI50 of 1.00 μM on breast cancer cells. | mdpi.com |
| Quinoline-Piperazine Sulfonamide | Fluorine at the 2nd position on the benzene ring of the sulfonamide | Antibacterial (S. aureus) | Showed excellent activity with a low MIC of 0.03 μg mL−1. | nih.gov |
Rational Design of Next-Generation Quinoline-Piperazine Hybrid Molecules
Rational drug design leverages structural biology and computational chemistry to create new molecules with desired biological activity. This approach is particularly effective for developing next-generation quinoline-piperazine hybrids. Molecular hybridization, which combines two or more pharmacophoric fragments into a single entity, is a promising strategy to create molecules with enhanced or novel activities, such as multi-target agents or compounds that overcome drug resistance. frontiersin.orgresearchgate.net
Computational tools play a pivotal role in this process. Molecular docking studies, for example, predict how a molecule binds to the active site of a target protein. This allows researchers to design modifications that enhance binding affinity and selectivity. Studies on quinoline-piperazine derivatives have used docking to evaluate their binding to targets like EGFR and DNA gyrase, guiding the synthesis of more potent compounds. jocpr.comjptcp.com
The design of multi-target directed ligands (MTDLs) is an increasingly popular strategy, especially for complex multifactorial diseases like Alzheimer's. researchgate.net By combining the quinoline-piperazine core with other active moieties, researchers can design single molecules that modulate multiple pathological pathways simultaneously. For instance, piperazine-quinoline based MTDLs have been synthesized to target acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and metal chelation, all of which are implicated in Alzheimer's disease. researchgate.net Similarly, quinoline-benzimidazole hybrids bearing a piperazine linker have been rationally designed as potent α-glucosidase inhibitors for diabetes treatment. researchgate.netnih.gov
Exploration of Novel Therapeutic Areas and Target Identification
While the quinoline-piperazine scaffold is well-established in oncology, ongoing research is continually identifying novel therapeutic applications and biological targets. The versatility of this chemical framework allows it to be adapted to interact with a diverse range of proteins, opening up new avenues for drug development. frontiersin.orgchemimpex.com
Antibacterial and Antituberculosis Agents: With the rise of antibiotic resistance, there is an urgent need for new antimicrobial drugs. Quinoline-piperazine hybrids have shown significant promise in this area. nih.gov Certain derivatives exhibit potent activity against both Gram-positive and Gram-negative bacteria, as well as against virulent and multi-drug-resistant (MDR) strains of Mycobacterium tuberculosis. nih.govrsc.org The likely target for some of these compounds is DNA gyrase, an essential bacterial enzyme. jptcp.comnih.gov
Antidiabetic Agents: Recent studies have focused on designing quinoline-piperazine derivatives as inhibitors of α-glucosidase, an enzyme involved in carbohydrate digestion. nih.gov Inhibition of this enzyme can help manage hyperglycemia in type 2 diabetes. One rationally designed quinoline-benzimidazole-piperazine hybrid demonstrated an efficacy 28-fold greater than the clinical inhibitor acarbose. nih.gov
Neurodegenerative Diseases: The ability of piperazine-containing compounds to cross the blood-brain barrier makes them attractive candidates for treating central nervous system (CNS) disorders. As mentioned, MTDLs based on this scaffold are being developed for Alzheimer's disease by targeting enzymes like cholinesterases and processes like amyloid-β aggregation. nih.govresearchgate.net
Antiviral and Antiparasitic Agents: The broader quinoline class of compounds has a long history in treating malaria, and research continues to explore derivatives for activity against various parasites and viruses.
Table 2: Novel Therapeutic Targets for Quinoline-Piperazine Derivatives
| Therapeutic Area | Biological Target | Example Compound Class | Reference |
|---|---|---|---|
| Oncology | EGFR, VEGFR-2, c-Met, PI3K/mTOR | Substituted Quinoline-Piperazines | nih.govjocpr.comresearchgate.net |
| Infectious Disease | DNA Gyrase (bacterial), ATP synthase (TB) | Quinoline-Piperazine Sulfonamides/Amides | nih.govjptcp.com |
| Diabetes | α-Glucosidase | Quinoline-Benzimidazole-Piperazine Hybrids | nih.gov |
| Alzheimer's Disease | AChE, BuChE, BACE-1 | Quinoline-based Multi-Target Directed Ligands | nih.govresearchgate.net |
Integration with Emerging Technologies in Drug Discovery Research
The discovery and development of new drugs based on the 6-Quinolinecarbonitrile, 2-(1-piperazinyl)- scaffold are being accelerated by the integration of emerging technologies. These advanced tools streamline the design-synthesize-test-analyze cycle, making the process more efficient and predictive.
In Silico and Computational Methods: Before synthesis, novel derivatives can be evaluated virtually to predict their properties. In silico tools are used to assess ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles and drug-likeness according to rules like Lipinski's Rule of Five. nih.govnih.gov This computational prescreening helps prioritize which compounds to synthesize, saving significant time and resources by flagging molecules with likely poor pharmacokinetic properties or potential toxicity. nih.gov
Fragment-Based Drug Design (FBDD): FBDD is an alternative to traditional high-throughput screening where small chemical fragments are screened for weak binding to a biological target. researchgate.net Once identified, these fragments can be grown or linked together to produce a high-affinity lead compound. The piperazine and quinoline moieties themselves can be considered valuable fragments for FBDD campaigns aimed at discovering novel inhibitors for various target classes. researchgate.net
High-Throughput Screening (HTS): Libraries of quinoline-piperazine derivatives can be rapidly tested against a multitude of biological targets using HTS. This technology allows for the screening of thousands of compounds in a short period, enabling the rapid identification of initial "hits" for new therapeutic areas or the repurposing of existing compounds.
Chemogenomics and Systems Biology: By testing a library of quinoline-piperazine probes against a wide range of cellular targets or in different genetic backgrounds, researchers can build a systems-level understanding of their biological effects. This approach can help identify novel targets, uncover unexpected mechanisms of action, and predict potential off-target effects.
The convergence of these technologies with the synthetic versatility of the quinoline-piperazine scaffold promises to accelerate the journey from a promising chemical structure to a clinically valuable therapeutic agent.
Q & A
Q. What are the optimal synthetic routes for 6-Quinolinecarbonitrile, 2-(1-piperazinyl)-, and how can reaction conditions be systematically optimized?
Methodological Answer: Synthesis typically involves multi-step protocols, such as nucleophilic substitution of halogenated quinoline precursors with piperazine derivatives under reflux conditions. For example, cross-coupling reactions (e.g., Buchwald-Hartwig amination) or condensation with activated intermediates (e.g., bromopentanoyl chloride) are common . Optimization requires controlling variables like temperature (e.g., 80–100°C for 12–24 hours), solvent polarity (e.g., acetone or DMF), and stoichiometric ratios (e.g., 1.2–1.5 equivalents of piperazine). Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) is critical to achieve >95% purity .
Q. How can structural characterization of 6-Quinolinecarbonitrile derivatives be validated to ensure fidelity to the target compound?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : Compare experimental H and C spectra with computational predictions (e.g., DFT-based simulations) to confirm substituent positions .
- HPLC-MS : Validate molecular weight (e.g., [M+H] peak at m/z 268.31 for CHNO) and monitor purity .
- X-ray crystallography : Resolve crystal structures for unambiguous confirmation of stereochemistry and bonding patterns .
Q. What preliminary biological screening protocols are recommended for assessing the therapeutic potential of this compound?
Methodological Answer: Begin with in vitro assays targeting receptors or enzymes associated with quinoline derivatives (e.g., kinase inhibition for oncology or serotonin receptors for neurology). For example:
- Dose-response assays (IC determination) using cell lines (e.g., HeLa or HEK-293) .
- Enzyme-linked immunosorbent assays (ELISA) to quantify interactions with biomarkers like TNF-α or interleukins .
- Microscale thermophoresis (MST) to measure binding affinities with purified protein targets .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance the potency of 2-(1-piperazinyl)quinoline derivatives?
Methodological Answer:
- Systematic substitution : Introduce electron-withdrawing (e.g., -NO, -CF) or electron-donating groups (e.g., -OCH) at positions 6 or 8 of the quinoline core to modulate electronic effects and steric bulk .
- Piperazine modifications : Replace the piperazine ring with morpholine, thiomorpholine, or substituted piperazines (e.g., 4-methylpiperazine) to alter pharmacokinetic properties .
- Data-driven analysis : Use multivariate regression models to correlate substituent descriptors (e.g., Hammett σ values) with bioactivity data .
Q. How should researchers resolve contradictions between computational predictions and experimental bioactivity data?
Methodological Answer:
- Re-evaluate computational models : Ensure molecular docking (e.g., AutoDock Vina) accounts for solvent effects, protein flexibility, and protonation states of the quinoline nitrogen .
- Experimental validation : Perform isothermal titration calorimetry (ITC) to compare binding enthalpies with docking scores .
- Systematic error analysis : Cross-check synthetic protocols (e.g., impurities in starting materials) and assay conditions (e.g., pH, temperature) .
Q. What strategies integrate in silico modeling with experimental data to predict metabolic stability?
Methodological Answer:
- ADMET prediction : Use tools like SwissADME or pkCSM to estimate metabolic pathways (e.g., cytochrome P450 oxidation) and half-life .
- Microsomal stability assays : Incubate compounds with liver microsomes (human or rat) and quantify parent compound degradation via LC-MS/MS .
- QSAR modeling : Train models on datasets of known quinoline derivatives to predict metabolic liabilities (e.g., glucuronidation sites) .
Theoretical and Methodological Considerations
Q. How can researchers align experimental design with theoretical frameworks in medicinal chemistry?
Methodological Answer:
- Target-driven design : Base synthesis on validated targets (e.g., kinase domains or GPCRs) using structural data from Protein Data Bank (PDB) .
- Hypothesis testing : Formulate mechanistic questions (e.g., "Does piperazine improve blood-brain barrier penetration?") and validate via comparative pharmacokinetic studies .
- Iterative refinement : Use feedback from preliminary bioassays to refine synthetic pathways and theoretical models .
Q. What statistical methods are recommended for analyzing high-throughput screening data?
Methodological Answer:
- Z-score normalization : Identify hits with activity ≥3 standard deviations above negative controls .
- Cluster analysis : Group compounds by structural similarity (e.g., Tanimoto coefficients) to prioritize SAR exploration .
- False discovery rate (FDR) correction : Apply Benjamini-Hochberg adjustment to minimize Type I errors in large datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
